

# An In-depth Technical Guide on the Physical Properties of Diphenyl Phosphite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diphenyl phosphite*

Cat. No.: *B166088*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **diphenyl phosphite**, with a specific focus on its melting and boiling points. The information is curated for professionals in research and development who require precise data for experimental design and process implementation.

## Core Physical Properties

**Diphenyl phosphite**, with the chemical formula  $(C_6H_5O)_2P(O)H$ , is a colorless, viscous liquid at room temperature.<sup>[1]</sup> It is also referred to as diphenyl phosphonate.<sup>[1][2][3]</sup> This organophosphorus compound serves as a crucial reactant in various chemical syntheses, including the preparation of  $\alpha$ -hydroxyphosphonates and  $\alpha$ -hydroxyphosphinates, which exhibit antioxidant and antimicrobial activities.<sup>[4]</sup>

## Quantitative Data Summary

The following table summarizes the key physical properties of **diphenyl phosphite** compiled from various sources. It is important to note that some commercial samples of **diphenyl phosphite** may contain phenol as an impurity, which can influence the observed physical properties.<sup>[2][5]</sup>

| Physical Property        | Value                                   | Source(s)                                                                                                               |
|--------------------------|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Melting Point            | 12 °C (54 °F; 285 K)                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Boiling Point            | 148 °C at 2 mmHg                        |                                                                                                                         |
| 218-219 °C at 26 mmHg    | <a href="#">[4]</a> <a href="#">[6]</a> |                                                                                                                         |
| 218 °C                   | <a href="#">[2]</a>                     |                                                                                                                         |
| 348.233 °C at 760 mmHg   | <a href="#">[3]</a>                     |                                                                                                                         |
| Density                  | 1.223 g/mL at 25 °C                     | <a href="#">[4]</a> <a href="#">[6]</a>                                                                                 |
| 1.223 g/cm <sup>3</sup>  | <a href="#">[2]</a>                     |                                                                                                                         |
| 1.2268 g/cm <sup>3</sup> | <a href="#">[1]</a>                     |                                                                                                                         |
| Refractive Index         | n <sub>20/D</sub> 1.558                 | <a href="#">[6]</a>                                                                                                     |
| 1.56                     |                                         |                                                                                                                         |
| Vapor Pressure           | 5 mmHg at 140 °C                        | <a href="#">[6]</a>                                                                                                     |
| Flash Point              | 186 °C                                  |                                                                                                                         |
| 176 °C                   | <a href="#">[2]</a>                     |                                                                                                                         |
| 178.834 °C               | <a href="#">[3]</a>                     |                                                                                                                         |
| Molecular Weight         | 234.19 g/mol                            | <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a>                                                             |
| 234.191 g/mol            | <a href="#">[1]</a>                     |                                                                                                                         |
| 234.1877 g/mol           | <a href="#">[3]</a>                     |                                                                                                                         |

## Experimental Protocols

The determination of accurate melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds.

### Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this transition occurs over a narrow range.[\[9\]](#) The presence of

impurities typically depresses and broadens the melting point range.[10]

#### Methodology: Capillary Method

A common and effective method for determining the melting point of a solid organic compound is the capillary method, often utilizing a Mel-Temp apparatus or a similar device.[9]

- **Sample Preparation:** A small amount of the solid sample is introduced into a capillary tube, which is sealed at one end.[9][11] The sample should be finely powdered to ensure uniform packing.[10] The capillary tube is then tapped gently to pack the sample to a height of 2-3 mm.[11]
- **Apparatus Setup:** The packed capillary tube is placed in a heating block apparatus, such as a Mel-Temp, alongside a thermometer.[9]
- **Heating and Observation:** The sample is heated, and the temperature is monitored.[9] For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[10] Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.[9][10]
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[9] For a pure compound, this range is typically narrow, often 0.5-1.0°C.[9]

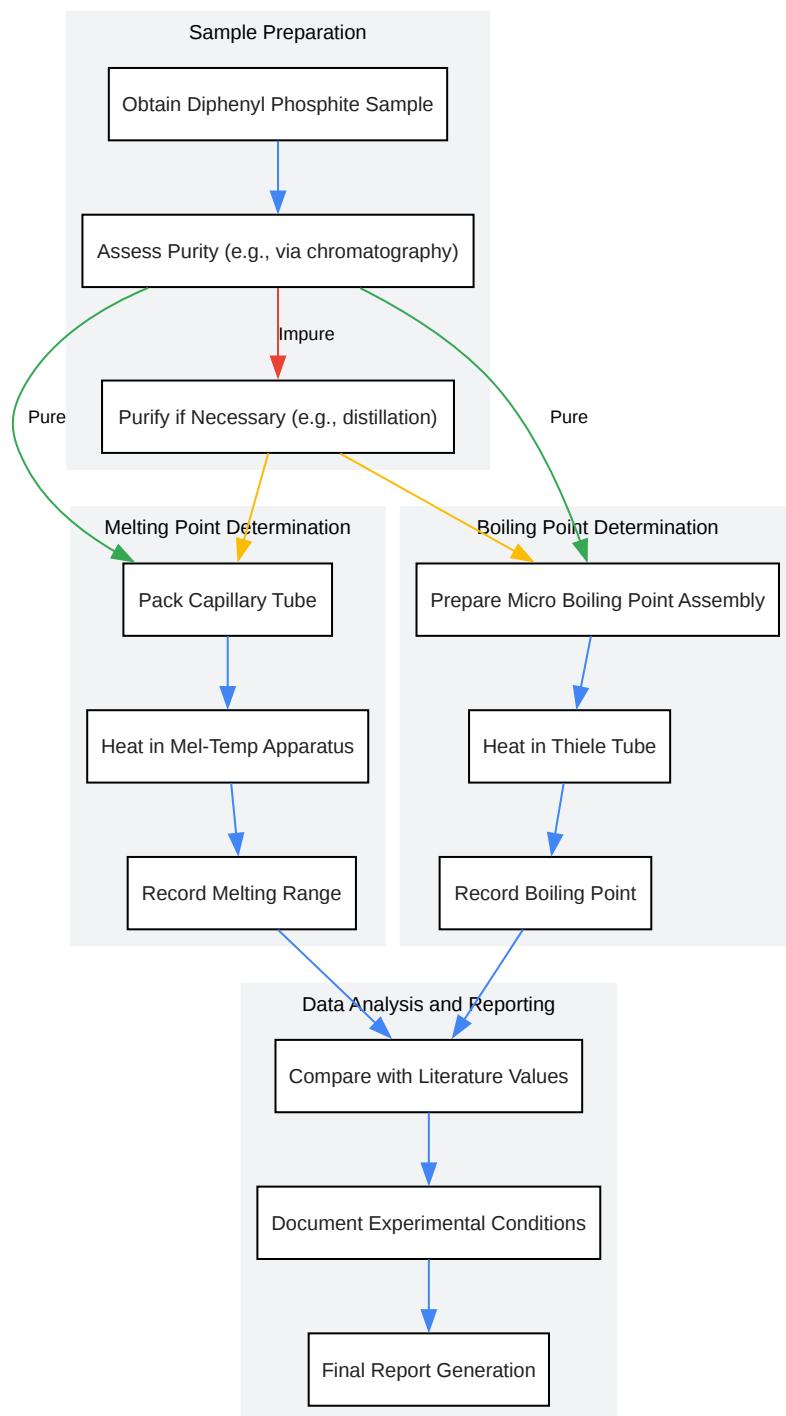
## Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13] This physical property is crucial for identification and as an indicator of purity. [14]

#### Methodology: Micro Boiling Point Determination (Thiele Tube Method)

For small sample volumes, the micro boiling point determination method is highly suitable.[15]

- **Apparatus Setup:** A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged


in the liquid.[12][16] This assembly is then attached to a thermometer.

- Heating: The thermometer and test tube assembly are immersed in a heating bath, such as a Thiele tube containing mineral oil.[12][16] The Thiele tube is designed to allow for uniform heating by convection currents.[12]
- Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[16] Heating is continued until a rapid and continuous stream of bubbles is observed.
- Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid.[12]

## Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of an organic compound like **diphenyl phosphite**.

## Workflow for Physical Property Determination of Diphenyl Phosphite

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diphenylphosphite - Wikipedia [en.wikipedia.org]
- 2. Diphenyl Phosphite (contains about 5% Phenol) | 4712-55-4 | FD60343 [biosynth.com]
- 3. Diphenyl phosphite | 4712-55-4 [chemnet.com]
- 4. DIPHENYL PHOSPHITE | 4712-55-4 [chemicalbook.com]
- 5. Difenil fosfito, contiene cantidades variables de fenol y (C<sub>6</sub>H<sub>5</sub>O)<sub>3</sub>P, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 6. Diphenyl phosphite 4712-55-4 [sigmaaldrich.com]
- 7. Diphenyl Phosphite, 1 kg, CAS No. 4712-55-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. Diphenyl phosphite | C<sub>12</sub>H<sub>11</sub>O<sub>3</sub>P | CID 62550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. chymist.com [chymist.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of Diphenyl Phosphite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166088#physical-properties-like-boiling-and-melting-point-of-diphenyl-phosphite>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)